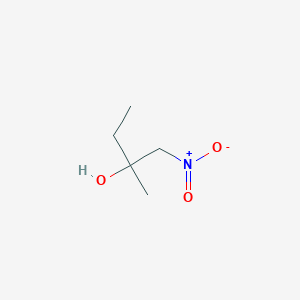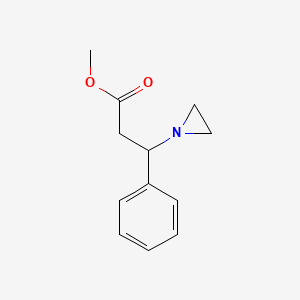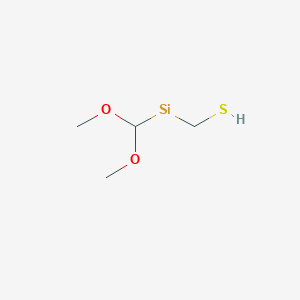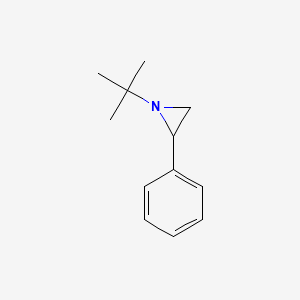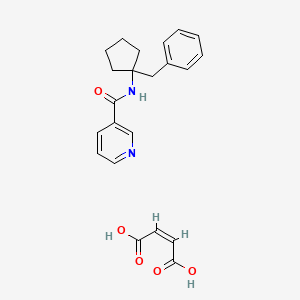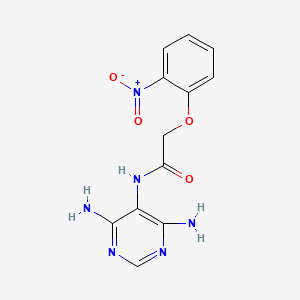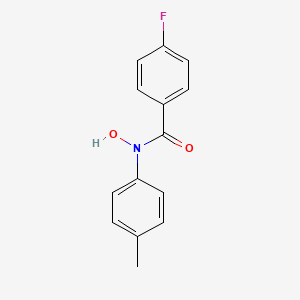
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-methylphenylamine+4-fluorobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and reduced by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 4-Fluoro-N-(4-methylphenyl)benzamide.
Reduction: Formation of 4-Fluoro-N-(4-methylphenyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may also interact with signaling pathways, modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- N-(4-methylphenyl)benzamide
Uniqueness
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxy group enhances its ability to form hydrogen bonds, making it a versatile molecule for various applications .
Eigenschaften
CAS-Nummer |
13664-15-8 |
|---|---|
Molekularformel |
C14H12FNO2 |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
4-fluoro-N-hydroxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-2-8-13(9-3-10)16(18)14(17)11-4-6-12(15)7-5-11/h2-9,18H,1H3 |
InChI-Schlüssel |
UBKDVJAGTJBATH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



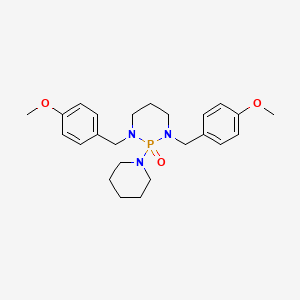
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)


![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
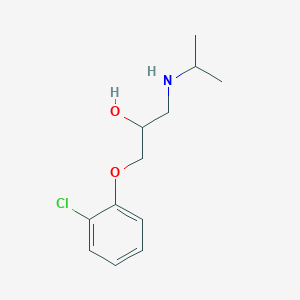
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
